

# An In-depth Technical Guide to N-Phenylcyclohexanecarboxamide

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## Compound of Interest

Compound Name: *N-Phenylcyclohexanecarboxamide*

Cat. No.: *B185116*

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## Introduction

**N-Phenylcyclohexanecarboxamide** is an organic compound featuring a cyclohexanecarboxamide moiety attached to a phenyl group. This guide provides a comprehensive overview of its chemical identity, structural features, physicochemical properties, and a detailed synthesis protocol. While specific biological activities for **N-Phenylcyclohexanecarboxamide** are not extensively documented in publicly available literature, this document will also touch upon the known biological relevance of related cyclohexane-1-carboxamide derivatives to provide context for potential areas of investigation.

## Chemical Identity and Structure

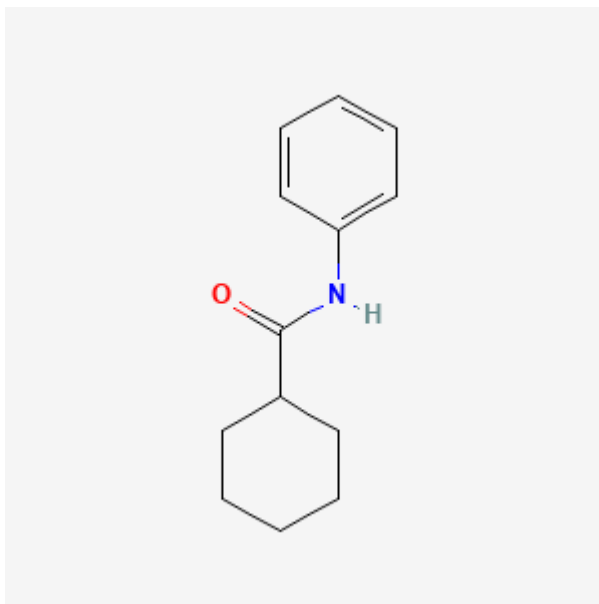
The unambiguous identification of a chemical entity is paramount for scientific research. The standard nomenclature and structural representation for **N-Phenylcyclohexanecarboxamide** are provided below.

IUPAC Name: **N-phenylcyclohexanecarboxamide**<sup>[1]</sup>

Chemical Structure:

The structure of **N-Phenylcyclohexanecarboxamide** consists of a cyclohexane ring bonded to the carbonyl carbon of an amide group, with the amide nitrogen further bonded to a phenyl

ring. The cyclohexane ring typically adopts a stable chair conformation.[\[2\]](#)



Molecular Formula:  $C_{13}H_{17}NO$ [\[1\]](#)

Canonical SMILES: C1CCC(CC1)C(=O)NC2=CC=CC=C2[\[1\]](#)

InChI Key: AZTGEJBZSFKULT-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **N-Phenylcyclohexanecarboxamide** is presented in the table below for easy reference and comparison.

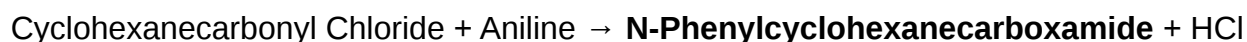
Property	Value	Reference
Molecular Weight	203.28 g/mol	[1]
Melting Point	138-140 °C	
<sup>1</sup> H NMR (600 MHz, CDCl <sub>3</sub> ) δ (ppm)	7.56 (d, J = 7.8 Hz, 2H), 7.49 (s, 1H), 7.31 (t, J = 8.4 Hz, 2H), 7.09 (t, J = 7.8 Hz, 1H), 2.28 – 2.23 (m, 1H), 1.97 (d, J = 11.4 Hz, 2H), 1.85 – 1.78 (m, 2H), 1.75 -1.69 (m, 1H), 1.59 – 1.52 (m, 2H), 1.34 – 1.22 (m, 3H)	
<sup>13</sup> C NMR (150 MHz, CDCl <sub>3</sub> ) δ (ppm)	174.66, 138.26, 129.01 (2C), 124.12, 119.89 (2C), 46.58, 29.74 (2C), 25.75 (3C)	
High-Resolution Mass Spectrometry (HRMS) (ESI)	m/z (M+H) <sup>+</sup> calcd for C <sub>13</sub> H <sub>18</sub> NO: 204.1388, found 204.1389	

## Experimental Protocols

### Synthesis of N-Phenylcyclohexanecarboxamide

A common and effective method for the synthesis of **N-Phenylcyclohexanecarboxamide** involves the acylation of aniline with cyclohexanecarbonyl chloride.[2]

Reaction Scheme:



Detailed Protocol:

- **Reaction Setup:** In a well-ventilated fume hood, a round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of aniline in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether). The flask is cooled in an ice bath to 0-5 °C.

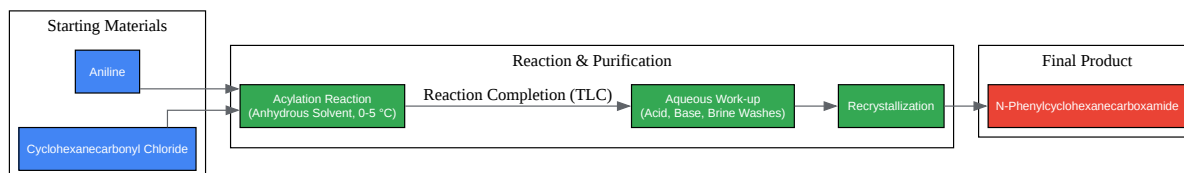
- **Addition of Acyl Chloride:** Cyclohexanecarbonyl chloride, optionally diluted in the same anhydrous solvent, is added dropwise to the stirred solution of aniline over a period of 15-30 minutes. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct formed during the reaction.
- **Reaction Monitoring:** The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Work-up:** Upon completion, the reaction mixture is washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess aniline and base, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure **N-Phenylcyclohexanecarboxamide** as a white solid.

## Biological Activity Context

While direct studies on the biological activity of **N-Phenylcyclohexanecarboxamide** are limited in the reviewed literature, the broader class of cyclohexane-1-carboxamide derivatives has been investigated for various pharmacological properties. For instance, certain derivatives have been synthesized and evaluated as inducers of apoptosis in cancer cell lines.<sup>[3][4]</sup> These studies suggest that the cyclohexane-1-carboxamide scaffold can be a valuable starting point for the design of novel therapeutic agents. The specific biological roles and potential signaling pathway interactions of **N-Phenylcyclohexanecarboxamide** remain an area for future research.

## Logical Workflow: Synthesis of N-Phenylcyclohexanecarboxamide

The following diagram illustrates the logical workflow for the synthesis of **N-Phenylcyclohexanecarboxamide** as described in the experimental protocol.



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Caption: Logical workflow for the synthesis of **N-Phenylcyclohexanecarboxamide**.

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## References

- 1. N-Phenylcyclohexanecarboxamide | C<sub>13</sub>H<sub>17</sub>NO | CID 257030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Phenylcyclohexanecarboxamide - PMC [pmc.ncbi.nlm.nih.gov]
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